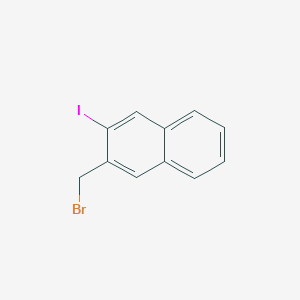

2-(Bromomethyl)-3-iodonaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-3-iodonaphthalene is a useful research compound. Its molecular formula is C11H8BrI and its molecular weight is 346.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its halogenated structure allows it to participate in several important reactions:

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura and Stille couplings, where the halogen atoms are replaced by other functional groups.

- Electrophilic Aromatic Substitution : The presence of bromine and iodine enhances reactivity towards electrophiles, facilitating further functionalization of the naphthalene ring.

Materials Science

2-(Bromomethyl)-3-iodonaphthalene is employed in the development of advanced materials:

- Organic Light-Emitting Diodes (OLEDs) : Its unique electronic properties make it a candidate for synthesizing materials used in OLED technology.

- Electroluminescent Materials : The compound's properties are exploited to create materials that emit light when an electric current is applied.

Biological Research

The compound has potential applications in biological studies:

- Proteomics Research : It is used as a specialty reagent for studying protein interactions and functions.

- Anticancer Activity : Similar halogenated naphthalene derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of bromine and iodine may enhance interactions with biological targets like DNA or protein kinases .

Antimicrobial Activity

A study evaluated various halogenated naphthalenes for their antimicrobial properties against Gram-positive and Gram-negative bacteria. While specific data on this compound was not provided, related compounds demonstrated significant inhibition zones, suggesting that structural modifications could yield similar antimicrobial effects.

Cytotoxicity Assays

In vitro assays on naphthalene derivatives indicated that halogenation increases cytotoxicity against cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds were significantly lower than those of their non-halogenated counterparts, indicating enhanced potency due to the presence of halogens .

Propiedades

Fórmula molecular |

C11H8BrI |

|---|---|

Peso molecular |

346.99 g/mol |

Nombre IUPAC |

2-(bromomethyl)-3-iodonaphthalene |

InChI |

InChI=1S/C11H8BrI/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 |

Clave InChI |

IBAHZJFAPXYJGH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C(=CC2=C1)CBr)I |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.